1-Methoxy-4-(prop-2-YN-1-YL)benzene
Description
1-Methoxy-4-(prop-2-yn-1-yl)benzene (CAS: Not explicitly provided; molecular formula: C₁₀H₈O) is a methoxy-substituted aromatic compound featuring a terminal alkyne group. It is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, reacting 1-(4-methoxyphenyl)prop-2-yn-1-ol with methanol in the presence of HBF₄ yields the compound as a pale yellow oil with 85% efficiency . Key spectral data (IR, NMR) align with literature, confirming its structural integrity .
Properties
IUPAC Name |
1-methoxy-4-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-4-9-5-7-10(11-2)8-6-9/h1,5-8H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOPYIWXFTNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(prop-2-YN-1-YL)benzene can be synthesized through the alkylation of phenols with propargyl bromide or 1-bromo-2-butyne. A typical synthetic route involves dissolving 1 equivalent of phenol in dry dimethylformamide (DMF), followed by the addition of 1.2 equivalents of cesium carbonate (Cs2CO3). After 15 minutes, 1.3 equivalents of propargyl bromide are added at ambient temperature. The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, the mixture is diluted with ether and washed with brine to remove DMF. The product is isolated after solvent evaporation without requiring further purification .
Industrial Production Methods: Industrial production methods for 1-Methoxy-4-(prop-2-YN-1-YL)benzene are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(prop-2-YN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy and prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Scientific Research Applications
1-Methoxy-4-(prop-2-YN-1-YL)benzene serves several important roles in scientific research:
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new compounds.
Biological Studies
Research indicates that this compound can be employed in:
- Enzyme-Catalyzed Reactions : It acts as a probe for investigating biological pathways.
- Antimicrobial Activity : Preliminary studies have shown that derivatives exhibit significant antibacterial effects against various strains of bacteria.
Medicinal Chemistry
The compound's structure allows it to interact with biological targets effectively, suggesting potential applications in drug development. Its propynyl group may facilitate covalent bonding with target enzymes or receptors, enhancing its therapeutic potential.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of 1-Methoxy-4-(prop-2-YN-1-YL)benzene against several bacterial strains. The results are summarized in the following table:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µM) | Inhibition (%) |
|---|---|---|---|
| 1-Methoxy-4-(prop-2-YN-1-YL)benzene | E. coli | 50 | 75 |
| Similar Compounds | S. aureus | 100 | 65 |
| Derivatives | Bacillus subtilis | 100 | 55.67 |
These findings indicate that the compound disrupts bacterial cell membranes, leading to cell death.
Anticancer Activity
Research on structurally similar compounds suggests potential anticancer properties. A study highlighted that modifications in the benzene ring could enhance therapeutic effects against cancer cell lines by inhibiting tumor cell proliferation and inducing apoptosis.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(prop-2-YN-1-YL)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the alkyne group can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity. Specific molecular pathways and targets are still under investigation and may vary depending on the application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Thermal Stability : The phenyl-substituted analogue (compound 136) has a high melting point (350°C) due to extended conjugation, whereas the parent compound remains an oil at room temperature .
- Solubility : Estragole and anethole (allyl derivatives) are lipophilic, enhancing their bioavailability in biological systems . The alkyne-containing compound’s polarity is intermediate, making it suitable for organic solvents like DMF .
Biological Activity
1-Methoxy-4-(prop-2-YN-1-YL)benzene, also known as 1-methoxy-4-prop-2-ynylbenzene, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.
1-Methoxy-4-(prop-2-YN-1-YL)benzene is characterized by the presence of a methoxy group and a prop-2-ynyl substituent on the benzene ring. The unique structural features of this compound contribute to its reactivity and biological activity. Key chemical reactions include:
- Oxidation : Can yield carbonyl compounds.
- Reduction : Converts alkyne groups to alkenes or alkanes.
- Substitution : Participates in nucleophilic substitution reactions with various reagents.
The biological activity of 1-Methoxy-4-(prop-2-YN-1-YL)benzene is largely attributed to its interaction with molecular targets through its functional groups. The methoxy group can engage in hydrogen bonding and dipole-dipole interactions, while the alkyne group may undergo addition reactions. These interactions are crucial for influencing the compound's reactivity and potential therapeutic effects.
Antimicrobial Properties
Research has shown that derivatives of propynylbenzene, including 1-Methoxy-4-(prop-2-YN-1-YL)benzene, exhibit significant antimicrobial activity. A study highlighted that certain synthesized compounds demonstrated potent antibacterial effects against Bacillus subtilis, with inhibition percentages reaching 55.67% at 100 µg/mL .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have indicated that related compounds can inhibit cancer cell proliferation across various cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For instance, specific derivatives exhibited moderate cytotoxic activity against liver cancer cells (IC50 = 86 µM) .
Other Biological Activities
In addition to antimicrobial and antitumor effects, 1-Methoxy-4-(prop-2-YN-1-YL)benzene has been evaluated for its antiurease activity, which is important for managing conditions like urease-related infections. Some derivatives showed significant urease inhibition, suggesting potential therapeutic applications in this area .
Case Studies and Research Findings
Several studies have documented the biological activities of 1-Methoxy-4-(prop-2-YN-1-YL)benzene and its derivatives:
| Study | Activity Evaluated | Findings |
|---|---|---|
| Batool et al. (2014) | Antibacterial | Showed inhibition against Bacillus subtilis (IC50 = 79.9 µg/mL) |
| Huang et al. (2014) | Antitumor | Moderate cytotoxicity against various cancer cell lines |
| Evaluation Statement (2023) | Toxicology | Indicated systemic toxicity at high doses in animal studies |
Toxicological Considerations
While exploring the biological activity of 1-Methoxy-4-(prop-2-YN-1-YL)benzene, it is essential to consider its toxicological profile. Recent evaluations have indicated potential systemic toxicity at elevated doses in animal models, including reduced body weight and hematological changes such as anemia . These findings underscore the importance of dose management in therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for 1-methoxy-4-(prop-2-yn-1-yl)benzene, and how do reaction conditions influence yield?
The compound is synthesized via a two-step process:
- Step 1 : Bromination of (4-methoxyphenyl)methanol using PBr₃ in CH₂Cl₂ at 0°C for 3 hours to form 1-bromo-4-methoxybenzene.
- Step 2 : Coupling with ethynylmagnesium bromide in THF under reflux for 2 hours using CuCl as a catalyst . Key factors:
- Catalyst : CuCl enhances alkyne transfer efficiency.
- Temperature : Reflux conditions (≈66°C for THF) ensure complete conversion.
- Purification : Column chromatography (SiO₂, hexane:EtOAc) achieves >95% purity. Yield typically ranges from 55–70% .
Q. What are the stability profiles and handling protocols for 1-methoxy-4-(prop-2-yn-1-yl)benzene under laboratory conditions?
- Stability : Stable in inert atmospheres (N₂/Ar) and pH 5–9 aqueous solutions. Degrades under strong acids/bases or prolonged UV exposure.
- Storage : Store at 2–8°C in sealed, amber vials to prevent alkyne oxidation .
- Handling : Use glove boxes for air-sensitive reactions. Quench residues with aqueous FeCl₃ to neutralize reactive intermediates .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of 1-methoxy-4-(prop-2-yn-1-yl)benzene in cycloaddition reactions?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density and frontier molecular orbitals (FMOs):
- HOMO-LUMO Gap : Narrow gap (≈4.5 eV) indicates high reactivity toward electrophiles (e.g., azides in Huisgen cycloadditions).
- Transition States : Simulations reveal steric hindrance from the methoxy group lowers activation energy for endo selectivity in Diels-Alder reactions . Validation: Compare computed IR spectra with experimental data (ν(C≡C) ≈ 2100 cm⁻¹) .
Q. What crystallographic techniques resolve structural ambiguities in derivatives of 1-methoxy-4-(prop-2-yn-1-yl)benzene?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule single-crystal X-ray diffraction.
- Refinement : SHELXL (via WinGX suite) refines anisotropic displacement parameters. Example: A derivative (C₁₀H₁₀O) showed a dihedral angle of 73.6° between benzene rings, confirmed by ORTEP-3 for ellipsoid visualization .
- Validation : Check R-factor convergence (<5%) and CIF files using PLATON .
Q. How does the methoxy group influence regioselectivity in metal-free allylic fluorination reactions?
Mechanistic studies using Selectfluor show:
- Electrophilic Activation : The methoxy group directs fluorination to the para position via resonance stabilization of the carbocation intermediate.
- Kinetic Isotope Effect (KIE) : KIE = 2.1 confirms a stepwise mechanism involving a Wheland intermediate.
- Competing Pathways : Methoxy deprotonation (base-mediated) reduces yields; optimize with non-nucleophilic bases like 2,6-lutidine .
Q. What strategies improve enantioselectivity in catalytic asymmetric additions to 1-methoxy-4-(prop-2-yn-1-yl)benzene?
- Chiral Ligands : Use (R)-BINAP-Cu(I) complexes for Sonogashira couplings (up to 92% ee).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ligand-substrate π-π interactions.
- Monitoring : Chiral HPLC (Chiralpak IA column) quantifies enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
